molecular formula C10H11NO2 B15489555 2-Oxo-3-(p-tolyl)-1,3-oxazolidine CAS No. 5198-46-9

2-Oxo-3-(p-tolyl)-1,3-oxazolidine

Cat. No.: B15489555
CAS No.: 5198-46-9
M. Wt: 177.20 g/mol
InChI Key: CGDOGUUOMDFHLT-UHFFFAOYSA-N
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Description

2-Oxo-3-(p-tolyl)-1,3-oxazolidine is a chiral oxazolidine derivative of significant interest in modern organic and medicinal chemistry research. Chiral oxazolidines are recognized as important structural motifs present in numerous biologically active compounds and pharmaceuticals . This compound features a oxazolidin-2-one core, a versatile scaffold known for its utility in synthetic chemistry . The incorporation of the p-tolyl (4-methylphenyl) substituent at the 3-position influences the compound's electronic properties and steric profile, which can be critical for its application and stability . In research, this compound serves as a valuable building block for the development of complex molecular architectures. Its structure is closely related to those used in the organocatalytic asymmetric synthesis of spiropyrazolinones, demonstrating the potential of such oxazolidine-based frameworks in constructing stereochemically complex molecules for biological evaluation . Furthermore, fundamental stability studies on oxazolidine-based compounds provide researchers with critical insights into their behavior in solution, informing decisions on their handling and application as synthetic intermediates or in prodrug design . This product is intended for research and further manufacturing purposes only and is not meant for diagnostic or therapeutic human use.

Properties

CAS No.

5198-46-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(4-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-8-2-4-9(5-3-8)11-6-7-13-10(11)12/h2-5H,6-7H2,1H3

InChI Key

CGDOGUUOMDFHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCOC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,3-Oxazolidine Derivatives

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 2, 3, and 5 of the oxazolidine ring, which significantly affect their physical, chemical, and biological properties:

Compound Name Substituents (Positions) Key Features Enantiomeric Excess (ee%) Reference
2-Oxo-3-(p-tolyl)-1,3-oxazolidine 2-Oxo, 3-(p-tolyl) High steric hindrance; used in asymmetric catalysis N/A
(S)-3-Methyl-5-(phenyl(p-tolyl)methylene)-2-(trifluoromethyl)oxazolidine (33) 3-Methyl, 2-(CF₃), 5-(p-tolyl/phenyl) High ee (92%); synthesized via Pd-catalyzed coupling 92%
(S)-3-Phenyl-5-(phenyl(p-tolyl)methylene)-2-(trifluoromethyl)oxazolidine (34) 3-Phenyl, 2-(CF₃), 5-(p-tolyl/phenyl) Lower ee (54%) due to steric bulk of phenyl group 54%
5-Methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine (CAS 66204-44-2) Bis-oxazolidine structure Corrosive; moderate aquatic toxicity; hydrolyzes to formaldehyde N/A

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenyl in compound 34) reduce ee% due to hindered stereochemical control during synthesis .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in compounds 33–35 enhances stability and modulates reactivity .
  • Toxicity : Bis-oxazolidines (e.g., CAS 66204-44-2) exhibit moderate toxicity and corrosivity, linked to formaldehyde release upon hydrolysis .
Multi-Component Reactions (MCRs)
  • Kinetic Resolution : The 2015 method by Hong et al. achieved high ee (up to 92%) via MCRs involving anilines, epoxides, and ethyl glyoxalate. This approach avoids traditional multi-step routes and leverages stereochemical control .
  • SnCl₂-Catalyzed Synthesis : A 2024 protocol using SnCl₂, paraformaldehyde, and epoxides demonstrated moderate yields (60–85%) with excellent functional group tolerance. This method is greener but less enantioselective than kinetic resolution .
Single-Step vs. Cascade Reactions
  • Traditional single-step methods (e.g., Ishii group’s synthesis) suffered from low yields (<50%) and poor stereochemical control .
  • Cascade reactions improve atom economy and reduce waste, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Oxo-3-(p-tolyl)-1,3-oxazolidine in academic research?

  • Catalyst-free ring expansion : Aziridines can undergo ring expansion without catalysts to form 2-(2-oxoalkylidene)-1,3-oxazolidine derivatives. This method avoids metal contamination and simplifies purification (Scheme 35) .
  • Domino reactions : Propargyl vinyl ethers (PVEs) react with primary amines under microwave heating to selectively form 1,3-oxazolidines. Adjusting reaction conditions (e.g., temperature, solvent) controls product selectivity .
  • SnCl₂-catalyzed multicomponent coupling : Aniline, epoxide, and paraformaldehyde react under SnCl₂ catalysis to synthesize 1,3-oxazolidines. This method offers good functional group tolerance and uses paraformaldehyde as a C1 feedstock .

Q. How should researchers characterize the structural integrity of 2-Oxo-3-(p-tolyl)-1,3-oxazolidine?

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, sulfonyl-substituted oxazolidines show distinct shifts for methyl groups (δ 2.4–2.6 ppm for CH₃SO₂) .
  • X-ray crystallography : ORTEP-3 software enables precise determination of bond lengths, angles, and stereochemistry. For example, (4S)-4-benzyl derivatives exhibit chair conformations in crystal structures .

Q. What safety protocols are recommended for handling oxazolidine derivatives?

  • Toxicity mitigation : Oxazolidines are moderate acute toxins (oral/dermal/inhalation) and skin sensitizers. Use PPE (gloves, goggles) and work in fume hoods. Avoid neat solutions to reduce corrosivity .
  • Environmental precautions : Moderate aquatic toxicity necessitates proper waste disposal. Hydrolysis products (e.g., formaldehyde) require monitoring in aqueous solutions .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in oxazolidine synthesis?

  • Temperature effects : Higher temperatures favor cyclization over open-chain products. For example, reactions of polyhalogenated nitrobutadienes with bisnucleophiles yield oxazolidines at >80°C but linear thiolated dienes at lower temperatures .
  • pH and concentration : Aqueous oxazolidine solutions exist in dynamic equilibrium with formaldehyde and HPA. Adjusting pH (e.g., buffering to 5–6) stabilizes the oxazolidine form .

Q. What strategies exist for designing oxazolidine-based COX-2 inhibitors?

  • Pharmacophore placement : Introduce methylsulfonyl groups at C-2 to enhance COX-2 selectivity. Molecular docking shows the para-SO₂Me group fits into the enzyme's secondary pocket .
  • Structure-activity relationship (SAR) : Replace the oxazolidine ring with thiazolidine or piperidine analogs to modulate potency. In vitro COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays) validate selectivity .

Q. What methodological challenges arise in determining the physico-chemical properties of oxazolidines?

  • Dynamic equilibrium : Aqueous solutions contain oxazolidine, formaldehyde, and hexahydrotriazine (HPA), complicating property measurement. Use ¹H NMR to quantify equilibrium composition under varying conditions .
  • Stereochemical analysis : Cis/trans isomerism in sulfonyl-substituted oxazolidines requires chiral HPLC or NOE spectroscopy for resolution .

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